molecular formula C15H21N3O3 B5237143 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B5237143
M. Wt: 291.35 g/mol
InChI Key: HCYSAEAPTHPXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. Clinical trials have shown that this compound-assisted psychotherapy can help patients overcome their fear and anxiety associated with traumatic events. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as depression and social anxiety disorder.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. This compound also has an impact on the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
This compound use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug can also cause dehydration, muscle cramping, and nausea. Long-term use of this compound can lead to damage to the serotonin system in the brain, which can result in depression and other mood disorders.

Advantages and Limitations for Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has advantages and limitations for use in lab experiments. The drug can be used to study the effects of serotonin and other neurotransmitters on behavior and mood. However, the recreational use of the drug makes it difficult to control for confounding variables in human studies. The use of animal models can help to overcome some of these limitations.

Future Directions

Future research on 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses. Studies should also investigate the long-term effects of this compound use on the brain and the potential for neurotoxicity. The use of animal models and imaging techniques such as fMRI and PET can help to further our understanding of the effects of this compound on the brain. Additionally, research should explore the potential for developing safer and more effective versions of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, and has a range of biochemical and physiological effects. While this compound has advantages and limitations for use in lab experiments, future research should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses.

Synthesis Methods

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to produce MDP2P, which is then reduced to this compound using a reducing agent such as aluminum amalgam. The purity of this compound can be improved through recrystallization and other purification methods.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16(2)15(19)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYSAEAPTHPXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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